molecular formula C22H28Cl2N4O2S B2998143 N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941936-94-3

N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2998143
CAS No.: 941936-94-3
M. Wt: 483.45
InChI Key: UUHXFUXLYQKJTM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS 941936-94-3) is a complex organic molecule with a molecular formula of C22H28Cl2N4O2S and a molecular weight of 483.5 g/mol . This compound is classified among pyrimidinone derivatives, a class known for its interest in early-stage drug discovery and medicinal chemistry research . Researchers can acquire this compound for their investigations; it is available from suppliers in various quantities, including 20mg and 100mg, with a stated purity of 90% or higher . This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Buyers are responsible for confirming the product's identity and/or purity to ensure it meets their specific research requirements.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N4O2S/c1-3-27(4-2)11-12-28-19-8-6-5-7-16(19)21(26-22(28)30)31-14-20(29)25-15-9-10-17(23)18(24)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHXFUXLYQKJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity based on diverse sources, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₂₈Cl₂N₄OS
Molecular Weight460.832 g/mol
Density1.27 g/cm³
Boiling Point583 °C
LogP5.376

This compound exhibits multiple mechanisms of action. Primarily, it interacts with various biological targets involved in cell signaling pathways. The diethylamino group enhances lipophilicity and cellular uptake, potentially leading to increased bioavailability and efficacy in therapeutic applications .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity through the induction of apoptosis in cancer cells. The presence of the hexahydroquinazolin moiety is believed to play a crucial role in inhibiting tumor growth by targeting specific oncogenic pathways. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections . The thioacetamide group likely contributes to this activity by disrupting microbial cell wall synthesis.

Neuropharmacological Effects

Preliminary investigations suggest that this compound may possess neuropharmacological effects , including anxiolytic and antidepressant-like activities. These effects are attributed to its ability to modulate neurotransmitter systems in the brain .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Antimicrobial Efficacy : An investigation into its antimicrobial properties revealed significant inhibition of Gram-positive and Gram-negative bacterial strains. The results indicated that the compound could be a candidate for developing new antibiotics .
  • Neuropharmacological Assessment : In animal models of anxiety and depression, administration of the compound showed reduced anxiety-like behaviors and improved mood-related outcomes compared to control groups. This suggests potential therapeutic uses in psychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares core motifs with several acetamide derivatives, but key distinctions arise in substituents and heterocyclic systems:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3,4-Dichlorophenyl, hexahydroquinazolinone, diethylaminoethyl side chain C₂₂H₂₉ClN₄O₂S 449.0 Potential enhanced solubility due to diethylaminoethyl group
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl group C₁₁H₈Cl₂N₂OS 303.17 Twisted conformation (61.8° between aryl and thiazol rings); forms hydrogen-bonded dimers
N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide 2,4-Dichlorophenylmethyl, quinazolinone-dione C₁₇H₁₂Cl₂N₂O₃ 375.20 Synthesized via oxidation and carbodiimide coupling; anticonvulsant potential implied
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Sulfamoylphenyl, phenylacetamide C₂₂H₁₈N₄O₃S₂ 454.53 High yield (87%); melting point: 269.0°C
N-(2,4-Dichlorophenyl)-8-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4-(3-oxopropyl)-1,2,4-triazol-3-yl)thio)octanamide Phthalazinone, triazole, octanamide chain C₃₀H₃₁Cl₂N₇O₃S 652.58 Extended alkyl chain for lipophilicity

Physicochemical and Crystallographic Properties

  • Melting Points : Sulfamoylphenyl derivatives exhibit high melting points (e.g., 315.5°C for 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide), likely due to hydrogen bonding and aromatic stacking . In contrast, thiazol-2-yl analogues melt at 459–461 K .
  • Solubility: The diethylaminoethyl group in the target compound may improve aqueous solubility compared to non-polar derivatives like naphthalen-1-yloxy-methyl triazoles .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3,4-dichlorophenyl) acetamide derivatives, and how can they be adapted for this compound?

The synthesis of structurally related acetamides often involves coupling reactions between activated carboxylic acids and amines. For example, N-(3,4-dichlorophenyl)-2-((thiazolyl)thio)acetamide was synthesized via carbodiimide-mediated coupling (EDC·HCl) of 3,4-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane, using triethylamine as a base . Adapting this to the target compound would require substituting the thiazole moiety with the hexahydroquinazolinone-thioether fragment. Key steps include:

  • Activation of the carboxylic acid (e.g., using CDI or EDC).
  • Nucleophilic displacement at the thioether or sulfide intermediate.
  • Purification via recrystallization (e.g., methanol/acetone mixtures) .

Q. How can structural characterization (e.g., crystallography, NMR) resolve ambiguities in the regiochemistry of the hexahydroquinazolinone core?

Single-crystal X-ray diffraction is critical for confirming regiochemistry. For example, in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide , crystallography revealed a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, clarifying spatial arrangements . For the target compound, similar analyses would resolve:

  • Conformational flexibility of the diethylaminoethyl side chain.
  • Hydrogen bonding patterns (e.g., N–H⋯N interactions) influencing crystal packing.
  • Torsional angles between the dichlorophenyl and quinazolinone moieties.

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for introducing the diethylaminoethyl group into the hexahydroquinazolinone scaffold?

DoE methods minimize trial-and-error approaches by systematically varying factors like temperature, solvent polarity, and stoichiometry. For instance, fractional factorial designs have been applied to optimize coupling reactions in similar heterocyclic systems . Key parameters to test:

  • Catalyst loading : EDC·HCl or DCC efficiency in anhydrous conditions.
  • Solvent effects : Dichloromethane vs. DMF for solubility vs. reaction rate trade-offs.
  • Reaction time : Monitoring by TLC or HPLC to prevent over-oxidation of thioether intermediates.

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological activity of this compound?

Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking against target proteins (e.g., kinases or GPCRs) may explain interactions with the diethylaminoethyl group, which often enhances membrane permeability. For example, N-substituted acetamides with similar diethylaminoethyl chains showed enhanced binding to neurotransmitter receptors in prior studies .

Q. How can contradictory data on the stability of thioether linkages in acidic/basic media be resolved?

Contradictions arise from varying experimental conditions (e.g., pH, temperature). A systematic study should:

  • Use HPLC-MS to track degradation products under controlled pH (1–14).
  • Compare stability in aqueous vs. organic solvents (e.g., DMSO).
  • Apply Arrhenius kinetics to model degradation rates at 25–80°C .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

  • HPLC-PDA : Detect UV-active impurities (e.g., unreacted dichlorophenyl intermediates).
  • LC-HRMS : Identify byproducts via exact mass (e.g., over-alkylation at the quinazolinone nitrogen).
  • 1H/13C NMR : Confirm regioselectivity using NOESY or HSQC for through-space correlations .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous processing minimizes exothermic risks during EDC-mediated couplings.
  • Membrane separation : Purify intermediates via nanofiltration to remove excess diethylamine .
  • Process analytical technology (PAT) : Real-time monitoring with inline IR spectroscopy .

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